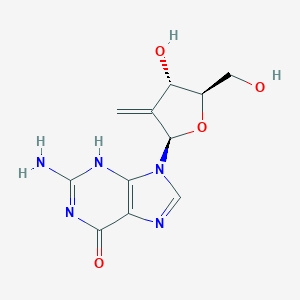
Tetrahexadecylammonium bromide
Overview
Description
Tetrahexadecylammonium bromide is a quaternary ammonium compound with the chemical formula C₆₄H₁₃₂BrN . It is known for its strong lipophilic properties and is commonly used as a surfactant and phase transfer catalyst. This compound is a white, crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahexadecylammonium bromide is typically synthesized through the reaction of hexadecylamine with an alkylating agent such as hexadecyl bromide. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable quaternary ammonium structure.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in polar solvents.
Major Products:
Oxidation: Products typically include oxidized derivatives of the alkyl chains.
Substitution: Products include tetrahexadecylammonium salts with different anions.
Scientific Research Applications
Tetrahexadecylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The primary mechanism of action of tetrahexadecylammonium bromide involves its ability to reduce surface tension and facilitate the mixing of hydrophobic and hydrophilic substances. It interacts with lipid bilayers and can disrupt cell membranes, making it useful in applications like drug delivery and antimicrobial formulations. The compound targets lipid membranes and can alter membrane permeability and fluidity.
Comparison with Similar Compounds
- Tetradodecylammonium bromide
- Tetraoctylammonium chloride
- Tetrahexylammonium chloride
- Tetraoctadecylammonium bromide
Comparison: Tetrahexadecylammonium bromide is unique due to its long alkyl chains, which confer strong lipophilic properties and make it particularly effective as a surfactant and phase transfer catalyst. Compared to shorter-chain analogs like tetradodecylammonium bromide, it provides better stability and efficiency in forming micelles and emulsions. Its longer chains also enhance its ability to interact with lipid membranes, making it more effective in biological applications.
Properties
IUPAC Name |
tetrahexadecylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H132N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIRNUUGKIFHKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H132BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477014 | |
| Record name | Tetrahexadecylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
995.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139653-55-7 | |
| Record name | Tetrahexadecylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the length of the alkyl chain in quaternary ammonium bromides affect their interaction with caffeine?
A1: Research suggests that the length of the alkyl chain in quaternary ammonium bromides plays a crucial role in their interaction with caffeine. Studies using a multichannel taste sensor, also known as an electronic tongue, demonstrated that lipid/polymer membranes incorporating THDAB (with a 16-carbon alkyl chain) exhibited altered electrical responses to caffeine compared to those with shorter chain lengths like tetra-n-octylammonium bromide (R8), tetrakis-(decyl)-ammonium bromide (R10), and tetradodecylammonium bromide (TDAB; R12) [, ]. This suggests a potential correlation between alkyl chain length and sensitivity to caffeine detection.
Q2: Besides caffeine detection, are there other applications where THDAB's interaction with specific molecules is important?
A2: Yes, THDAB's interaction with specific molecules extends beyond caffeine detection. Studies investigating its use in monolayer formations with porphyrin derivatives highlight its ability to influence molecular organization at interfaces []. Researchers observed that varying the molar ratio of THDAB to a porphyrin derivative, 5,10,15,20-tetra-4-oxy(acetic acid)phenylporphyrin (TAPP), significantly impacted the molecular area and spectral properties of the resulting monolayers. These findings suggest potential applications in areas like sensing, molecular recognition, and surface modification where controlled molecular assembly is crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)

